molecular formula C18H20N2O2S B2921374 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide CAS No. 946367-69-7

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide

Cat. No.: B2921374
CAS No.: 946367-69-7
M. Wt: 328.43
InChI Key: CCTGGZHCGZMACF-UHFFFAOYSA-N
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Description

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Biological Activities

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide and its derivatives have been extensively studied for their diverse synthetic methodologies and broad spectrum of biological activities. Although the specific compound was not directly mentioned in the available literature, related compounds and their applications in scientific research provide a solid context for understanding the potential uses and significance of such molecules.

Antimalarial Drug Development Compounds within the tetrahydroquinoline class, akin to this compound, have been explored for their antimalarial properties. A study highlighted the development of N-tert-butyl isoquine as a potential affordable and effective antimalarial drug, emphasizing the importance of tetrahydroquinoline derivatives in therapeutic applications against Plasmodium falciparum (O’Neill et al., 2009).

Neuropharmacological and Anti-inflammatory Activities Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives revealed notable psychotropic, anti-inflammatory, and cytotoxic effects. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxicity towards tumor cell lines, and antimicrobial actions, highlighting the potential of tetrahydroquinoline derivatives in neuropharmacological and anti-inflammatory research (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-9-8-13-6-3-10-20(15(13)12-14)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGGZHCGZMACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.